molecular formula C14H15N3 B045844 o-Aminoazotoluene CAS No. 97-56-3

o-Aminoazotoluene

Cat. No. B045844
CAS RN: 97-56-3
M. Wt: 225.29 g/mol
InChI Key: PFRYFZZSECNQOL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of o-Aminoazotoluene typically involves the diazotization and coupling of o-toluidine, using sulfuric acid and sodium nitrate as raw materials. Wang Jianshe's study detailed an efficient synthesis process, achieving a yield of 87% and a purity of 95% under optimized conditions, including specific concentrations of sulfuric acid and sodium nitrate, and a precise mole ratio of sodium nitrate to o-toluidine (Wang Jianshe, 2012).

Molecular Structure Analysis

The molecular structure of this compound allows for its interaction with various biomolecules. Lawson's research demonstrated the compound's covalent binding to DNA, RNA, and proteins in mice, providing insights into its potential mutagenic mechanisms. This binding is considered covalent and is influenced by factors such as solvent extraction and the examination of acid hydrolysates of DNA and RNA (Lawson, 1968).

Chemical Reactions and Properties

This compound undergoes various chemical reactions, including N-hydroxylation and coupling with biomolecules, leading to its mutagenic activity. The metabolism studies by Degawa, Kanazawa, and Hashimoto revealed the formation of metabolites such as N-hydroxy-OAT and hydroxylated OAT, emphasizing the role of cytochrome P-450 in its activation and mutagenesis (Degawa et al., 1982).

Physical Properties Analysis

The study of this compound's physical properties, such as solubility, melting point, and stability, is crucial for its handling and application in chemical syntheses. However, the provided papers focus more on its chemical properties and biological interactions, indicating a gap in the literature regarding detailed physical property analysis.

Chemical Properties Analysis

The chemical properties of this compound, including its reactivity with nucleic acids and proteins, its mutagenic potential, and the formation of various metabolites through enzymatic actions, have been well-documented. The genotoxicity studies by Ohsawa et al. highlighted its mutagenicity in the presence of a metabolic activation system and its carcinogenicity in mice and rats upon long-term administration (Ohsawa et al., 2000).

Scientific Research Applications

  • Inhibition of Radioactive Amino Acid Incorporation : AAT inhibits the incorporation of radioactive amino acids into the lipids of Mycobacterium smegmatis, indicating potential cancer-causing effects (Tsukamura, Mizuno, & Tsukamura, 1965).

  • Activation of Mouse Constitutive Androstane Receptor : Ortho-aminoazotoluene activates this receptor in mice and increases the expression of its target genes, suggesting some biological effects are mediated by this nuclear receptor (Smetanina et al., 2011).

  • Suppression of Liver Tyrosine Aminotransferase : AAT suppresses glucocorticoid-induced liver tyrosine aminotransferase in sensitive mice, suggesting a posttranscriptional effect (Kropachev et al., 2001).

  • Genotoxicity and Mutation Induction : AAT can cause gene mutations in metabolically active organs, with significant mutagenic activity in liver and colon, mainly due to G:C to T:A transversions (Ohsawa et al., 2000).

  • Stabilization of Mouse-Liver RNA : Prolonged feeding of AAT in mice leads to a long-lived species of RNA, suggesting it may stabilize mouse-liver RNA (Lawson, 1970).

  • Binding to DNA, RNA, and Protein : AAT covalently binds to these molecules in mice, with a peak in liver DNA binding observed at 16 hours (Lawson, 1968).

  • Synthesis Process : A study demonstrates that this compound can be synthesized with high yield and purity using o-toluidine, sulfuric acid, and sodium nitrate (Wang Jianshe, 2012).

  • Cancerogenic Activity and Metabolic Interactions : Various studies highlight the complex interactions between AAT and metabolic processes in the context of cancerogenic activity, indicating both stimulatory and inhibitory effects depending on metabolic activation or inhibition (Kaledin et al., 1985; Kaledin & Il'nitskaia, 2011).

  • Comparative Carcinogenicity : AAT is found to be carcinogenic, with comparative studies suggesting it has similar but less potent effects compared to other azo compounds like dimethylaminoazobenzene (Kinosita, 1940).

  • Metabolic Pathways and Mutagenesis : Studies have shown that AAT's mutagenic potential is influenced by its metabolic pathways, with factors like N-hydroxylation being significant (Degawa, Kanazawa, & Hashimoto, 1982).

  • Influence on Gene Transcription : AAT's effects on gene transcription, particularly in relation to species-specific hepatocarcinogens, have been observed, affecting DNA-binding activity of certain proteins without involving the glucocorticoid receptor (Merkulova et al., 2003).

Safety and Hazards

o-Aminoazotoluene is harmful if ingested, inhaled, or absorbed through the skin. It may cause irritation and allergic reactions . It is classified as a carcinogen, meaning it may cause cancer .

Mechanism of Action

Target of Action

o-Aminoazotoluene (o-AT) is a potent hepatocarcinogen . The primary targets of o-AT are the aryl hydrocarbon receptor (Ahr) and the constitutive androstane receptor (Car) in the liver . Both receptors are directly involved in hepatocarcinogenesis .

Mode of Action

o-AT interacts with its targets, Ahr and Car, by activating them . The activation of these receptors leads to changes in the expression levels of their target genes, Cyp1a1 and Cyp2b10 . The activation of Ahr and Car signaling pathways plays a significant role in the carcinogenic action of o-AT .

Biochemical Pathways

The biochemical pathways affected by o-AT involve the Ahr and Car signaling pathways . The activation of these pathways influences the mRNA expression levels of Ahr, Car, and their target genes Cyp1a1 and Cyp2b10 . The changes in these expression levels correlate with the degree of inflammatory response in the liver .

Pharmacokinetics

It is known that o-at is sensitive to prolonged exposure to heat . It is also incompatible with strong oxidizing agents .

Result of Action

The activation of Ahr and Car by o-AT leads to changes in the expression levels of their target genes, Cyp1a1 and Cyp2b10 . These changes correlate with the degree of inflammatory response in the liver . The inflammatory response is more pronounced and prolonged in mice sensitive to o-AT-induced hepatocarcinogenesis .

Action Environment

The action of o-AT can be influenced by environmental factors. For example, o-AT is sensitive to prolonged exposure to heat . It is also incompatible with strong oxidizing agents . These factors can influence the stability and efficacy of o-AT.

properties

IUPAC Name

2-methyl-4-[(2-methylphenyl)diazenyl]aniline
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InChI

InChI=1S/C14H15N3/c1-10-5-3-4-6-14(10)17-16-12-7-8-13(15)11(2)9-12/h3-9H,15H2,1-2H3
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InChI Key

PFRYFZZSECNQOL-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC=CC=C1N=NC2=CC(=C(C=C2)N)C
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Molecular Formula

C14H15N3
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DSSTOX Substance ID

DTXSID1020069
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Molecular Weight

225.29 g/mol
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Physical Description

Reddish-brown to golden crystals; orangish red powder. Odorless. (NTP, 1992), Reddish-brown to golden solid; [HSDB]
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Boiling Point

Sublimes above 302 °F (NTP, 1992)
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Solubility

less than 1 mg/mL at 70 °F (NTP, 1992), SOL IN ALCOHOL, ETHER, CHLOROFORM, SOL IN OILS & FATS, SOL IN ACETONE, CELLOSOLVE & TOLUENE
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Density

0.57 (NTP, 1992) - Less dense than water; will float
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Vapor Pressure

0.00000075 [mmHg], 7.5X10-7 mm Hg at 25 °C (extrapolated)
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Mechanism of Action

Increase in the chemical carcinogenicity of aromatic amines due to the presence of methyl groups and aromatic rings is examined. Based on the multistage process of carcinogenesis, data indicate that methyl groups and aromatic amines convert initiators into complete carcinogens. Experiments on rats with aromatic amines show that o-aminoazotoluene and 4-dimethylaminobenzene induce liver tumors. 4-Aminobenzene, considered a tumor initiator, also induces liver tumors in rats. The methyl groups are specifically active; 4-diethylaminobenzene is not carcinogenic whereas 4-dimethylaminobenzene is. Several studies with the aromatic hydrocarbons phenanthrene, chrysene, and benz(a)anthracene show them to be either noncarcinogenic, weakly carcinogenic, or tumor initiators. The methyl derivatives trimethylphenanthrene and 1,2,3,4-tetramethylphenanthrene are weak but not positive skin carcinogens in mice. 7,12-Dimethylbenz(a)anthracene is a very potent tumor promoter. Benzene rings also contribute to the carcinogenic process. It was concluded that in many cases the increase in carcinogenic activity after methyl groups are introduced into the molecule is due to tumor promoting rather than initiating activity.
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Color/Form

GOLDEN CRYSTALS, REDDISH-BROWN TO YELLOW CRYSTALS, YELLOW LEAVES FROM ALCOHOL

CAS RN

97-56-3, 41576-40-3, 61550-68-3
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Melting Point

214 to 216 °F (NTP, 1992), 101-102 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is o-Aminoazotoluene and what is it primarily known for?

A1: this compound is a synthetic organic azo dye primarily known for its carcinogenic properties. []

Q2: What types of tumors does this compound induce in animal models?

A2: In animal models, this compound has been shown to induce hepatomas (liver cancer), lung tumors, bladder tumors, and lung hemangioendotheliomas. [] Studies have shown its ability to induce subcutaneous sarcomas in mice as well. []

Q3: How does diet affect this compound-induced liver cancer in rats?

A3: Research indicates that a diet rich in rice can exacerbate the carcinogenic effects of this compound in rats. [, , , , ] Conversely, supplementing the diet with components like dried brewer’s yeast, liver extract, or diets high in protein and riboflavin have demonstrated protective effects against liver cancer development. [, , , ]

Q4: Does this compound exhibit sex-specific carcinogenicity?

A4: Yes, studies show a sex difference in the incidence of liver tumors induced by this compound. Neonatal injection of the compound in A/Jax strain mice resulted in a higher incidence of liver tumors in males (46.2%) compared to females (18.5%). [] This contradicts the incidence observed when the same strain receives monthly injections in adulthood. []

Q5: What role does cytochrome P450 play in this compound's carcinogenicity?

A5: Cytochrome P450, particularly the CYP1A family, plays a crucial role in the metabolic activation of this compound into carcinogenic metabolites. Studies show a correlation between this compound's carcinogenic activity, its mutagenic potential, and its ability to induce hepatic CYP1 activity. [] Inhibition of CYP1A, particularly CYP1A2, has been linked to a decrease in this compound-induced hepatocarcinogenesis. [, ]

Q6: Is there evidence suggesting this compound interacts with specific proteins during carcinogenesis?

A6: Yes, research suggests this compound may interact with specific proteins during carcinogenesis. * p53: this compound has been shown to bind to and inactivate the p53 protein, leading to genomic instability, which is believed to be a driving force in the development of cancer. []* HNF3: this compound has been shown to suppress glucocorticoid induction of tyrosine aminotransferase (TAT) in the liver of mice susceptible to its carcinogenic effects. This suppression is associated with a decrease in the DNA-binding activity of HNF3, a transcription factor. []

Q7: Does this compound influence the expression of specific markers during hepatocarcinogenesis?

A7: Yes, studies indicate this compound influences the expression of certain fetal liver markers:* α-Fetoprotein (AFP): this compound administration leads to an early, transient increase in serum AFP levels, followed by a sustained elevation coinciding with liver tumor appearance. []* γ-Glutamyltranspeptidase (GGT): This enzyme shows an early and sustained increase in activity within the liver shortly after this compound administration begins. [, ] This increase is localized to preneoplastic lesions and is considered a marker for early stages of chemically-induced liver cancer. []

Q8: How is this compound metabolized in rats?

A8: this compound undergoes various metabolic transformations in rats, resulting in several metabolites detected in bile, including:* N-glucuronide of this compound* N-glucuronide of an this compound derivative with an oxidized 2'-methyl group* Conjugates of 4'-hydroxylated this compound with sulfuric acid or glucuronic acid* Similar conjugates of 4'-hydroxylated and N-acetylated this compound* A double conjugate of 4'-hydroxylated this compound with N-glucuronic acid and O-sulfuric acid. []

Q9: Which metabolites of this compound exhibit mutagenic activity?

A9: In vitro studies using rat liver microsomes have identified several metabolites of this compound, with varying mutagenic activities:* N-hydroxy-o-Aminoazotoluene: This metabolite displays strong mutagenic activity both with and without the presence of an external metabolic activation system (S9). []* 2'-hydroxymethyl-3-methyl-4-aminoazobenzene: This metabolite shows strong mutagenic activity, but only in the presence of an S9 metabolic activation system. []* 4'-hydroxy-o-Aminoazotoluene and 4,4'-bis(o-tolylazo)-2,2' -dimethylazoxybenzene: These metabolites did not exhibit mutagenic activity. []

Q10: What is the molecular formula and weight of this compound?

A10: this compound has the molecular formula C14H15N3 and a molecular weight of 225.29 g/mol.

Q11: Can spectroscopic techniques be used to characterize this compound?

A11: Yes, resonance Raman spectroscopy has been successfully used to study the interaction of this compound with acidic sites on silica-alumina surfaces. The technique provides evidence for the protonation of this compound upon interaction with these sites. []

Q12: Are there alternative compounds or substitutes for this compound?

A12: While the provided research doesn't explicitly discuss alternatives, other carcinogenic azo dyes like p-dimethylaminoazobenzene (also known as "Butter Yellow") have been investigated for their carcinogenic potential. [, , , ] Comparisons of their performance, cost, and impact would require further research.

Q13: What safety precautions should be taken when handling this compound?

A13: this compound is a known carcinogen and should be handled with extreme caution. Always refer to the Safety Data Sheet (SDS) for detailed safety information. General guidelines include:

    Q14: What are some milestones in the research of this compound?

    A14: Key milestones in this compound research include:

    • Early 20th century: Early claims suggested this compound could accelerate epithelial proliferation and potentially cause liver adenomas, but definitive evidence was lacking. []
    • 1935: Sasaki and Yoshida demonstrated the carcinogenic potential of this compound, inducing liver cancer in rats fed a rice-based diet. [, ]

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